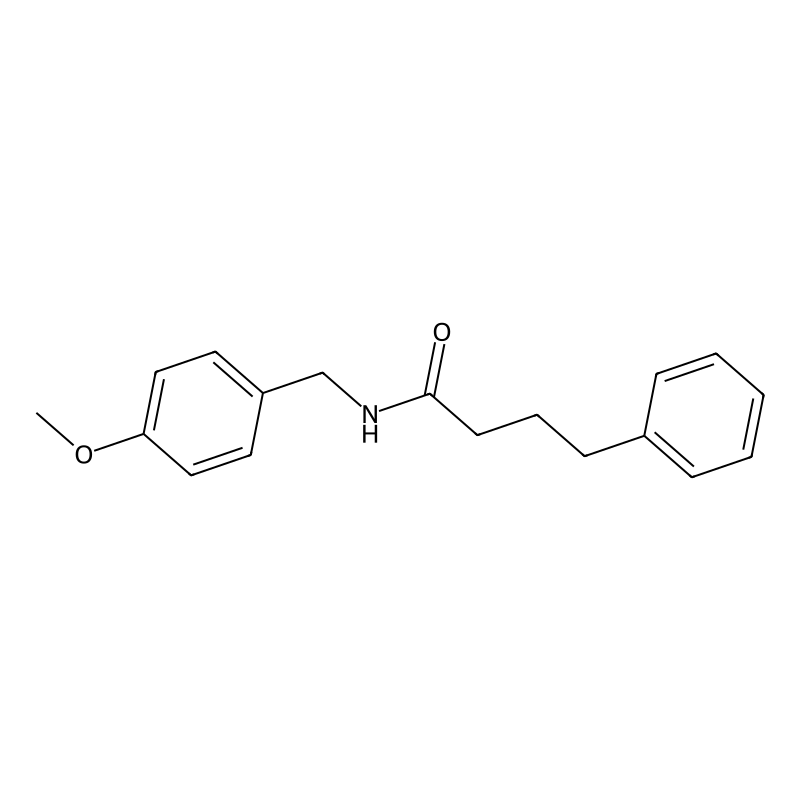

N-(4-methoxybenzyl)-4-phenylbutanamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(4-methoxybenzyl)-4-phenylbutanamide is a chemical compound with the molecular formula and a molecular weight of approximately 269.34 g/mol. This compound features a butanamide structure substituted with a 4-methoxybenzyl group and a phenyl group, making it a member of the amide class of compounds. Its systematic name reflects its structural components, which include an amide functional group and aromatic rings that contribute to its potential biological activity and chemical reactivity .

- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

- Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

- Substitution Reactions: The aromatic rings may participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Research indicates that N-(4-methoxybenzyl)-4-phenylbutanamide exhibits various biological activities, including:

- Anti-inflammatory Properties: Some studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.

- Analgesic Effects: The compound has been evaluated for its potential analgesic properties, contributing to pain relief mechanisms.

- Antioxidant Activity: Preliminary studies indicate that it may exhibit antioxidant properties, which could be beneficial in combating oxidative stress-related diseases .

The synthesis of N-(4-methoxybenzyl)-4-phenylbutanamide typically involves several steps:

- Formation of the Butanamide Backbone: Starting materials such as phenylacetic acid derivatives are reacted with appropriate amines to form the butanamide structure.

- Alkylation: The introduction of the 4-methoxybenzyl group can be achieved through alkylation reactions, often using alkyl halides and a suitable base.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity N-(4-methoxybenzyl)-4-phenylbutanamide.

N-(4-methoxybenzyl)-4-phenylbutanamide has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting inflammation and pain management.

- Chemical Research: As a synthetic intermediate, it can be used in the preparation of other complex organic molecules.

- Material Science: Its unique structural features may allow for applications in developing new materials with specific properties.

Several compounds share structural similarities with N-(4-methoxybenzyl)-4-phenylbutanamide. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-benzyl-4-phenylbutanamide | C17H19NO | Lacks the methoxy group; simpler structure |

| 4-(4-Methoxyphenyl)-4-oxo-n-phenylbutanamide | C17H17NO3 | Contains an oxo group; different reactivity |

| N-(4-methoxyphenyl)-2-phenylbutanamide | C18H21NO2 | Different position of methoxy substitution |

These compounds highlight the uniqueness of N-(4-methoxybenzyl)-4-phenylbutanamide due to its specific substitution pattern and potential biological activity profile. Each compound's distinct functional groups contribute to varied chemical reactivities and biological interactions, making them suitable for different applications in research and industry .